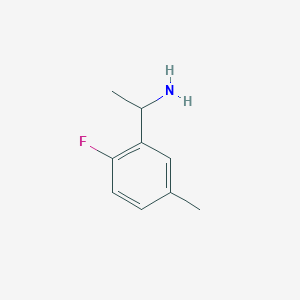

1-(2-Fluoro-5-methylphenyl)ethan-1-amine

Description

BenchChem offers high-quality 1-(2-Fluoro-5-methylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-5-methylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-5-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJADCEWRWSXHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Process Optimization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary

The molecule 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a highly versatile

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. This guide dissects the mechanistic causality, thermodynamic drivers, and self-validating analytical controls required to synthesize this molecule in both its racemic and enantiopure forms.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 1-arylethylamines from their corresponding acetophenones relies on the formation of a transient imine or iminium species, followed by hydride reduction. The primary challenge in this transformation is avoiding over-alkylation (formation of secondary or tertiary amines) and, in the case of asymmetric synthesis, achieving absolute stereocontrol.

We define two primary process routes from the commercially available starting material, 1-(2-fluoro-5-methylphenyl)ethan-1-one :

-

Route A (Racemic): Direct reductive amination utilizing a Lewis acid-mediated Borch approach[1].

-

Route B (Asymmetric): Chiral auxiliary-directed synthesis utilizing Ellman’s sulfinamide as a chiral ammonia equivalent[2].

Fig 1. Divergent synthetic workflows for racemic and enantiopure 1-arylethylamine generation.

Process Route A: Scalable Racemic Synthesis

Causality & Experimental Design

The Borch reductive amination traditionally uses sodium cyanoborohydride (

Self-Validating Protocol: Racemic 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

This protocol incorporates In-Process Controls (IPCs) to ensure each step is analytically validated before progression.

-

Imine Formation:

-

Charge a dry, nitrogen-purged flask with 1-(2-fluoro-5-methylphenyl)ethan-1-one (1.0 equiv) and a 2.0 M solution of ammonia in methanol (5.0 equiv).

-

Add

(2.0 equiv) dropwise at room temperature. Stir for 12 hours. -

IPC Check 1: Analyze an aliquot via GC-MS or LC-MS. The ketone peak must be

2% relative to the titana-imine complex mass.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C.

-

Add

(1.5 equiv) in small portions to control hydrogen evolution and exotherm. Stir for 3 hours at room temperature. -

IPC Check 2: Quench a micro-aliquot in water/EtOAc. TLC (Hexanes/EtOAc 7:3, Ninhydrin stain) should show complete consumption of the imine and the appearance of a primary amine spot (

).

-

-

Workup & Isolation:

-

Quench the reaction with aqueous ammonia (2 M) to precipitate titanium dioxide (

) as a white solid. Filter through a Celite pad. -

Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Validation: Confirm product identity via

-NMR (look for the characteristic methine quartet at

-

Process Route B: Asymmetric Synthesis via Ellman's Auxiliary

Stereochemical Causality

For drug development, the enantiopure

The stereocontrol during the reduction phase is dictated by the bulky \textit{tert}-butyl group. When reduced with

Fig 2. Stereochemical control mechanism governed by the bulky tert-butanesulfinyl group.

Self-Validating Protocol: Enantiopure Synthesis

-

Condensation:

-

Mix 1-(2-fluoro-5-methylphenyl)ethan-1-one (1.0 equiv) and

-\textit{tert}-butanesulfinamide (1.1 equiv) in anhydrous THF. -

Add

(2.0 equiv) and heat to 60 °C for 24 hours. -

IPC Check 1: HPLC (UV 254 nm). Ensure ketone conversion is >95%.

-

-

Stereoselective Reduction:

-

Cool the mixture to -50 °C. Add

(3.0 equiv) pre-suspended in THF. Stir for 4 hours, allowing the temperature to slowly rise to -20 °C. -

IPC Check 2: Quench an aliquot. Perform crude

-NMR. Calculate the

-

-

Deprotection:

-

Isolate the sulfinamide intermediate. Dissolve in methanol and add 4.0 M HCl in dioxane (2.0 equiv). Stir at room temperature for 2 hours.

-

Validation: Concentrate to yield the amine hydrochloride salt. Perform Chiral HPLC to confirm enantiomeric excess (

> 98%).

-

Quantitative Reagent Optimization Data

The choice of reducing agent in Route B fundamentally alters the stereochemical outcome. The table below summarizes quantitative optimization data for the reduction of the \textit{N}-tert-butanesulfinyl imine intermediate.

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Mechanistic Outcome |

| THF | -50 | 88 | 96:4 | Open transition state; standard face attack. | |

| L-Selectride | THF | -78 | 92 | 99:1 | Enhanced steric bulk; maximized selectivity. |

| DIBAL-H | THF | -78 | 85 | 10:90 | Chelated transition state; reversal of selectivity. |

Table 1: Impact of reducing agents on the yield and stereoselectivity of the sulfinamide intermediate. Data reflects established trends for ortho-substituted acetophenone derivatives.

Emerging Biocatalytic Paradigms

While transition-metal and chiral auxiliary-based syntheses are robust, modern process chemistry is shifting toward biocatalysis. Recent advancements have demonstrated the use of Reductive Aminases (RedAms) from fungal species. These NADPH-dependent enzymes can perform the direct asymmetric reductive amination of

References

-

Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Asymmetric Synthesis of Primary and Secondary

-Fluoro-arylamines using Reductive Aminases from Fungi White Rose University Consortium / Chemistry Europe URL:[Link] -

Reagent-controlled Selective Synthesis of Sulfinamides and Sulfoximines from tert-Butanesulfinamide ResearchGate URL:[Link]

-

Early Development Scale-Up of a Novel CXCR Antagonist: Focus on Racemic and Stereoselective Routes of a Key Intermediate ResearchGate URL:[Link]

Sources

- 1. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chiral aromatic amine, 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. As a compound of interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its properties is crucial for its application in drug discovery and development. This document delves into its structural characteristics, predicted physicochemical parameters, and provides detailed, field-proven experimental protocols for its characterization. The methodologies outlined herein are designed to ensure scientific integrity through self-validating systems, offering researchers a robust framework for analysis.

Introduction and Chemical Identity

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a chiral primary amine featuring a fluorinated and methylated phenyl ring. The presence of these functional groups, along with the chiral center, imparts specific properties that are of significant interest in the design of bioactive molecules. The fluorine atom can modulate electronic properties, metabolic stability, and binding interactions, while the methyl group influences lipophilicity and steric interactions. The amine group provides a key site for salt formation and hydrogen bonding, which are critical for solubility and pharmacological activity.

Chemical Structure:

Figure 2: Workflow for Spectroscopic Analysis.

Step-by-Step Protocol:

-

Sample Preparation for NMR:

-

Accurately weigh 5-10 mg of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

-

Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

-

-

Sample Preparation for Mass Spectrometry:

-

Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

-

-

Mass Spectrometry Data Acquisition:

-

Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer or analyze via gas chromatography-mass spectrometry (GC-MS).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

NMR: Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure. The purity can be estimated by comparing the integral of the compound's signals to those of any impurities.

-

MS: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural confirmation.

-

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: As a chiral compound, it is essential to determine the enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers. [1]Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.

Experimental Workflow:

Figure 3: Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol:

-

Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak® IA, IC, or a similar polysaccharide-based column).

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

-

Amine modifier (e.g., diethylamine or trifluoroacetic acid, depending on the mobile phase).

-

-

Method Development (Screening Phase):

-

Prepare a stock solution of the racemic standard of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in the mobile phase.

-

Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol or hexane/ethanol).

-

Incorporate a small percentage (e.g., 0.1%) of an amine modifier like diethylamine to improve peak shape.

-

-

Data Acquisition:

-

Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

-

pKa Determination by Potentiometric Titration

Rationale: The pKa is a critical parameter that influences a compound's solubility, absorption, and distribution. Potentiometric titration is a reliable and accurate method for determining the pKa of ionizable compounds like amines. [2] Step-by-Step Protocol:

-

Instrumentation and Materials:

-

Autotitrator or a pH meter with a calibrated pH electrode.

-

Burette.

-

Standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Deionized water.

-

-

Procedure:

-

Accurately weigh a known amount of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine and dissolve it in a known volume of deionized water.

-

Place the pH electrode in the solution and monitor the initial pH.

-

Titrate the amine solution with the standardized HCl solution, adding the titrant in small, known increments.

-

Record the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: Solubility is a fundamental property that affects a drug's bioavailability. [3][4]The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Step-by-Step Protocol:

-

Materials:

-

Vials with screw caps.

-

Shaker or rotator.

-

Centrifuge.

-

HPLC system for concentration analysis.

-

Buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0).

-

-

Procedure:

-

Add an excess amount of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine to vials containing the buffer solutions.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by a validated HPLC method.

-

-

Data Analysis:

-

Calculate the solubility of the compound in mg/mL or µg/mL at each pH value based on the measured concentration and dilution factor.

-

Conclusion

References

-

Amine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved March 7, 2026, from [Link]

-

GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved March 7, 2026, from [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved March 7, 2026, from [Link]

-

Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved March 7, 2026, from [Link]

-

MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved March 7, 2026, from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 7, 2026, from [Link]

-

MDPI. (2023, September 19). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Retrieved March 7, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0253927). Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 7, 2026, from [Link]

-

Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC identification of different enantiomers. A HPLC analysis of (R)-α-methylbenzylamine and (S). Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methylbenzaldehyde. Retrieved March 7, 2026, from [Link]

-

PubMed. (n.d.). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Retrieved March 7, 2026, from [Link]

Sources

Technical Whitepaper: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

A Versatile Chiral Building Block for Medicinal Chemistry

Executive Summary

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a high-value chiral amine intermediate used extensively in fragment-based drug discovery (FBDD) and the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a phenethylamine core substituted with fluorine and methyl groups, this compound offers unique steric and electronic properties that modulate ligand-protein binding affinities and metabolic stability.

This technical guide provides a comprehensive analysis of its physicochemical identity, synthetic pathways, and applications, designed for researchers requiring high-purity integration of this moiety into complex scaffolds.

Identity & Physicochemical Profile[1]

The compound is commercially available primarily as its hydrochloride salt due to the enhanced stability of the ammonium form compared to the free base.

Table 1: Chemical Identity and Properties

| Property | Specification |

| Chemical Name | 1-(2-Fluoro-5-methylphenyl)ethan-1-amine |

| Common Name | 1-(2-Fluoro-5-methylphenyl)ethylamine |

| CAS Number (HCl Salt) | 2733945-41-8 |

| CAS Number (Ketone Precursor) | 446-07-1 |

| Molecular Formula | C₉H₁₂FN (Free Base) / C₉H₁₃ClFN (HCl Salt) |

| Molecular Weight | 153.20 g/mol (Free Base) / 189.66 g/mol (HCl Salt) |

| SMILES | CC(N)C1=CC(C)=CC=C1F |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |

| Chirality | Contains one stereocenter; available as (R), (S), or Racemate |

Synthetic Methodologies

The synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine typically proceeds via the reductive amination of its corresponding ketone, 1-(2-Fluoro-5-methylphenyl)ethanone (CAS 446-07-1). Below are two validated protocols: a chemical route for racemic synthesis and a biocatalytic route for enantiopure production.

Method A: Chemical Reductive Amination (Racemic)

Objective: Synthesis of racemic amine from ketone precursor.

Reagents:

-

Precursor: 1-(2-Fluoro-5-methylphenyl)ethanone (1.0 eq)

-

Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Solvent: Methanol (anhydrous)

Protocol:

-

Imine Formation: Dissolve 1-(2-Fluoro-5-methylphenyl)ethanone in anhydrous methanol under nitrogen atmosphere. Add Ammonium Acetate and stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

-

Reduction: Cool the solution to 0°C. Slowly add NaBH₃CN portion-wise to prevent excessive exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of ketone via TLC or LC-MS.

-

Quench: Quench reaction with 1N HCl (pH < 2) to decompose excess hydride and hydrolyze borate complexes.

-

Workup: Basify aqueous layer with NaOH (pH > 10) to liberate the free amine. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over MgSO₄, concentrate, and convert to HCl salt using 4M HCl in Dioxane for long-term storage.

Method B: Biocatalytic Transamination (Enantioselective)

Objective: Synthesis of (R)- or (S)-enantiomer with >99% ee.

Reagents:

-

Enzyme: ω-Transaminase (specific variant depending on desired chirality, e.g., Vibrio fluvialis for (S)).

-

Amine Donor: Isopropylamine or L-Alanine/LDH recycling system.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Protocol:

-

Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Reaction: Suspend the ketone substrate (50 mM) and amine donor (1.5 eq) in the buffer. Add the Transaminase enzyme preparation.[1]

-

Incubation: Shake at 30°C for 24 hours. The enzyme catalyzes the stereoselective transfer of the amino group to the ketone.

-

Isolation: Acidify to pH 2, wash with Ethyl Acetate (removes unreacted ketone), then basify and extract the chiral amine.

Mechanistic Insight

The chemical synthesis relies on the formation of an iminium ion intermediate, which is subsequently reduced.[2] The presence of the ortho-fluorine atom exerts an electronic effect on the carbonyl carbon, slightly increasing its electrophilicity compared to non-fluorinated analogs.

Figure 1: Mechanistic pathway of reductive amination. The ketone reacts with ammonia to form an imine, which is irreversibly reduced by the hydride source to yield the target amine.

Applications in Drug Discovery

The "Fluorine Effect"

The 2-fluoro substituent is not merely structural; it serves critical medicinal chemistry functions:

-

Conformational Lock: The fluorine atom can induce specific conformations via intramolecular hydrogen bonding or dipole interactions, potentially locking the ethylamine side chain into a bioactive posture.

-

Metabolic Stability: Fluorine blocks the ortho position from metabolic oxidation (e.g., hydroxylation) by Cytochrome P450 enzymes.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine slightly compared to the non-fluorinated parent, potentially improving membrane permeability (LogD).

Fragment-Based Drug Discovery (FBDD)

This amine is frequently used as a "warhead" or linker in:

-

Kinase Inhibitors: Targeting the ATP binding pocket where the phenyl ring engages in hydrophobic interactions and the amine forms hydrogen bonds with the hinge region.

-

GPCR Ligands: Acting as a mimic of endogenous neurotransmitters (e.g., phenethylamine derivatives).

Quality Control & Analytics

To ensure the integrity of the building block before library synthesis, the following QC parameters are recommended:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Diagnostic doublet for the methyl group of the ethyl chain (~1.4 ppm).

-

Singlet for the aryl methyl group (~2.3 ppm).

-

Multiplets for the aromatic protons (6.9–7.3 ppm), showing distinct coupling patterns due to F-H coupling.

-

-

HPLC Purity: >98% (UV @ 254 nm).

-

Chiral HPLC: Required for enantiopure batches.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Safety & Handling

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle the free base liquid or fine salt dust in a fume hood to avoid respiratory tract irritation.

-

Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation.

References

-

Sigma-Aldrich. (n.d.). 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride Product Page. Retrieved from

-

ChemScene. (n.d.). 1-(2-Fluoro-5-methylphenyl)ethanone (CAS 446-07-1).[3][4] Retrieved from [5]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Retrieved from

-

ResearchGate. (2019). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases. Retrieved from

Sources

Spectroscopic Characterization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: A Predictive and Methodological Guide

Introduction

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a chiral amine of significant interest in synthetic and medicinal chemistry. Its structural motifs, a fluorinated aromatic ring and a chiral ethylamine side chain, are prevalent in many biologically active molecules. As such, rigorous structural confirmation and stereochemical assignment are paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide leverages established principles of spectroscopic analysis and data from structurally analogous compounds to provide a robust predictive framework for researchers.

This document is designed to be a practical resource for scientists, offering not only predicted spectral data but also the underlying rationale for these predictions and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the acquired data.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine with the numbering scheme that will be used throughout this guide.

Caption: Chemical structure and atom numbering for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those on the amine group.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

Transfer the solution to a 5 mm NMR tube. If necessary, filter the solution to remove any particulate matter.[3]

-

-

Instrumental Parameters (300-500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[3]

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate all signals.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H4 | ~7.15 | d | ~8.0 | 1H |

| H6 | ~7.05 | d | ~2.0 | 1H |

| H3 | ~6.95 | dd | ~8.0, 5.0 | 1H |

| H7 (CH) | ~4.15 | q | ~6.5 | 1H |

| C11-H₃ (Aryl-CH₃) | ~2.30 | s | - | 3H |

| H8 (CH₃) | ~1.40 | d | ~6.5 | 3H |

| N9-H₂ (NH₂) | ~1.60 | br s | - | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 6.9-7.2 ppm): The three aromatic protons (H3, H4, and H6) will appear in this region. The fluorine atom at C2 will cause characteristic couplings. H6 is expected to be a doublet due to coupling with H4. H4 will likely be a doublet due to coupling with H3. H3 is predicted to be a doublet of doublets due to coupling with both H4 and the fluorine atom.

-

Benzylic Methine Proton (H7, δ ~4.15 ppm): This proton is adjacent to the chiral center, the aromatic ring, and the amine group, leading to a downfield shift. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (H8).

-

Aryl Methyl Protons (C11-H₃, δ ~2.30 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical range for aryl methyl groups.

-

Aliphatic Methyl Protons (H8, δ ~1.40 ppm): These protons are on the carbon adjacent to the chiral center and will be split into a doublet by the benzylic methine proton (H7).

-

Amine Protons (N9-H₂, δ ~1.60 ppm): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature, and they may exchange with residual water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumental Parameters (75-125 MHz Spectrometer):

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum and calibrate the chemical shift scale using the solvent signal or TMS.

-

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) |

| C1 | ~142 (d, ²JCF ≈ 15 Hz) |

| C5 | ~132 (d, ⁴JCF ≈ 3 Hz) |

| C4 | ~128 |

| C6 | ~125 (d, ³JCF ≈ 8 Hz) |

| C3 | ~115 (d, ²JCF ≈ 20 Hz) |

| C7 (CH) | ~52 |

| C8 (CH₃) | ~24 |

| C11 (Aryl-CH₃) | ~20 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (δ 115-160 ppm): The six aromatic carbons will resonate in this region. The carbon directly attached to the fluorine atom (C2) will show the largest downfield shift and a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²⁻⁴JCF), which can be observed in a high-resolution spectrum.

-

Benzylic Carbon (C7, δ ~52 ppm): The carbon of the chiral center, bonded to the nitrogen and the aromatic ring, is expected in this region.

-

Aliphatic Carbons (δ 20-25 ppm): The two methyl carbons (C8 and C11) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrumental Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.[4]

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch (two bands) | Primary Amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2950 | C-H stretch | Aliphatic |

| 1600-1650 | N-H bend | Primary Amine |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-F stretch | Aryl-Fluoride |

| 1000-1200 | C-N stretch | Amine |

Interpretation of the Predicted IR Spectrum

-

N-H Vibrations: The most characteristic feature for a primary amine is the appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region.[5] An N-H bending vibration is also expected around 1600-1650 cm⁻¹.[5]

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

-

Aromatic C=C Stretches: These will be visible in the 1450-1600 cm⁻¹ region.

-

C-F and C-N Stretches: Strong absorptions corresponding to the C-F and C-N single bond stretches are expected in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[4]

-

-

Instrumental Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ESI is suitable for amines as they are readily protonated.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-300).

-

Predicted Mass Spectrum Data

-

Molecular Ion Peak ([M+H]⁺): The expected exact mass of the neutral molecule (C₉H₁₂FN) is 153.0954. In positive ion ESI-MS, the protonated molecular ion ([M+H]⁺) would be observed at m/z 153.1032.

-

Major Fragment Ions: A characteristic fragmentation pathway for benzylic amines is the cleavage of the C-C bond adjacent to the amine, resulting in the loss of the methyl group. Another common fragmentation is the loss of ammonia.

-

[M-CH₃]⁺: Loss of the methyl group (CH₃) would result in a fragment at m/z 138.0821.

-

[M-NH₃]⁺: Loss of ammonia (NH₃) would lead to a fragment at m/z 136.0848.

-

Workflow and Data Correlation

The comprehensive characterization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine involves a logical workflow where data from different spectroscopic techniques are correlated to build a complete structural picture.

Caption: Experimental workflow for the spectroscopic characterization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, along with robust methodologies for data acquisition. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently characterize this important chiral amine. The protocols and interpretations presented here serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound in drug development and other areas of chemical research.

References

-

Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Iowa State University. Retrieved from [Link]

- Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267–316.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol. BenchChem.

- Mori, T., et al. (2020). Accurate chiral pattern recognition for amines from just a single chemosensor. Chemical Science, 11(16), 4149–4155.

- Gholami, H., & Wolf, C. (2013). Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe. Journal of the American Chemical Society, 135(48), 18032–18035.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0167672). Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone. BenchChem.

-

Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Overview. BenchChem.

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1-(2-Fluoro-5-methylphenyl)ethanone. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 1-(2-Amino-5-methylphenyl)

-

Reusch, W. (2013). Infrared Spectroscopy. Michigan State University. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Mamedov, I. G., et al. (2017). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Open Chemistry, 15(1), 227-234.

-

SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

Sources

Technical Deep Dive: 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

The following technical guide is structured to provide actionable, high-level scientific insight into the chemical scaffold 1-(2-Fluoro-5-methylphenyl)ethan-1-amine .

Structural Analogues, Asymmetric Synthesis, and Pharmacophore Utility

Executive Summary: The "Privileged" Scaffold

1-(2-Fluoro-5-methylphenyl)ethan-1-amine represents a high-value chiral building block in modern medicinal chemistry. It belongs to the class of

The specific substitution pattern—2-Fluoro, 5-Methyl —is not arbitrary. It is a precision-engineered motif designed to:

-

Modulate Conformation: The ortho-fluorine induces a specific torsional twist relative to the benzylic amine, locking the pharmacophore into a bioactive conformation (the "Orthogonal Fluorine Effect").

-

Block Metabolism: The fluorine atom blocks the metabolically labile ortho position, while the 5-methyl group adds necessary lipophilicity (

) to fill hydrophobic pockets without the steric penalty of a larger alkyl group. -

Enable Chirality: The benzylic carbon is a stereocenter, allowing for the resolution of enantiomers (

vs.

Structural Analysis & Pharmacophore Mapping

To understand the utility of this molecule, one must analyze its electronic and steric environment.

| Feature | Chemical Logic & Effect |

| Benzylic Amine | Primary hydrogen bond donor/acceptor. Critical for salt bridges with Asp/Glu residues in receptor pockets (e.g., GPCR transmembrane domains). |

| 2-Fluoro ( | Electronic: High electronegativity withdraws electron density ( |

| 5-Methyl ( | Lipophilic: Increases LogP by approx. 0.5 units. Metabolic: Blocks the 5-position from CYP450 oxidation, forcing metabolism to less favorable positions or the alkyl chain. |

| Chiral Center | The (S)-enantiomer is frequently the bioactive eutomer in phenethylamine-based drugs (e.g., Cinacalcet analogues), though ( |

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for modifying this scaffold during lead optimization.

Caption: SAR decision tree for optimizing the 1-(2-Fluoro-5-methylphenyl)ethan-1-amine scaffold.

Synthetic Pathways[1][2][3]

For research and drug development, accessing the enantiomerically pure amine is critical. Two primary routes are recommended: the Ellman Auxiliary Method (for de novo asymmetric synthesis) and Classical Resolution (for scalable bulk preparation).

Method A: Asymmetric Synthesis via Ellman's Sulfinamide

This is the "Gold Standard" for medicinal chemistry due to its high diastereoselectivity (

Reagents:

-

Substrate: 1-(2-Fluoro-5-methylphenyl)ethanone (CAS: 446-07-1).[1]

-

Auxiliary: (

)- or ( -

Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)

). -

Reductant: Sodium Borohydride (NaBH

) or L-Selectride.

Protocol:

-

Condensation: To a solution of 1-(2-Fluoro-5-methylphenyl)ethanone (1.0 eq) in anhydrous THF (0.5 M), add (

)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)-

Why Ti(OEt)

? It acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine. -

Conditions: Reflux (65-70°C) for 16-24h. Monitor by LCMS.

-

-

Reduction: Cool the mixture to -48°C. Add L-Selectride (1.5 eq) dropwise.

-

Causality: The bulky borohydride attacks from the less hindered face of the imine, controlled by the chiral sulfinyl group, establishing the stereocenter.

-

-

Deprotection: Quench with brine, extract with EtOAc. Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1h at room temperature to cleave the auxiliary.

-

Isolation: Basify to pH 10 with NaOH, extract with DCM. The product is the free chiral amine.

Method B: Scalable Synthesis & Chiral Resolution

Used when kg-scale quantities are needed and chromatography is too expensive.

Protocol:

-

Reductive Amination: React the ketone with Ammonium Acetate (NH

OAc) and Sodium Cyanoborohydride (NaCNBH -

Resolution:

-

Dissolve racemic amine (10g) in hot Ethanol.

-

Add (2

,3 -

Allow to cool slowly to RT, then 4°C.

-

Self-Validating Step: The diastereomeric salt of the (

)-amine typically crystallizes out first (verify specific pair via small-scale screen). Filter crystals. -

Recrystallization: Repeat recrystallization from EtOH/H

O until constant melting point and optical rotation are achieved. -

Free Basing: Treat salt with 1M NaOH and extract with MTBE.

-

Diagram 2: Synthesis Workflow (Ellman Route)

Caption: Step-by-step workflow for the asymmetric synthesis of the target amine using Ellman's auxiliary.

Applications in Drug Discovery[5][6][7][8][9][10]

This scaffold is not merely an intermediate; it is a pharmacophore tuner.

Kinase Inhibitors (e.g., p38 MAPK, Bcr-Abl)

In kinase inhibitors, the "gatekeeper" residue often dictates selectivity. The 2-Fluoro-5-methylphenyl moiety is used to induce a twist that allows the molecule to fit into the hydrophobic pocket adjacent to the ATP binding site (Type II inhibitors).

-

Mechanism:[2][3][4] The methyl group displaces water molecules in the hydrophobic cleft (entropic gain), while the fluorine prevents planar conformation, reducing the entropic penalty of binding.

GPCR Antagonists (e.g., NK1, CaSR)

Analogues of this structure appear in Neurokinin-1 (NK1) antagonists (related to Vestipitant) and Calcilytics (Cinacalcet derivatives).

-

Role: The benzylic amine mimics the neurotransmitter head group, while the substituted phenyl ring engages in

-

Bioisosteres & Derivatives

-

Pentafluorosulfanyl (SF

) Analogues: Replacing the 5-methyl group with SF -

Rigid Analogues: Cyclization of the ethyl side chain onto the ring (forming a 5-fluoro-methyl-1-aminoindane) locks the rotatable bond, potentially increasing potency by reducing the entropy loss upon binding.

References

-

Ellman, J. A., et al. (1999). "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

BenchChem Technical Guides. (2025). "Synthesis of 1-(2-Amino-5-methylphenyl)ethanone and Related Scaffolds." Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Patent CN110903176A. "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid (Precursor Synthesis)." Link

Sources

potential applications of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in medicinal chemistry

Strategic Applications in Medicinal Chemistry & Rational Drug Design

Part 1: Executive Summary

1-(2-Fluoro-5-methylphenyl)ethan-1-amine (CAS: 2733945-41-8 for HCl salt; stereoisomers vary) represents a "privileged structure" in modern medicinal chemistry. It is not merely a passive building block but a functional pharmacophore designed to address specific liabilities in drug candidates.

This scaffold combines three critical design elements:

-

Chiral

-Methylbenzylamine Core: Provides a rigid stereochemical anchor for hydrogen bonding (e.g., to Asp/Glu residues in kinase active sites). -

Ortho-Fluorine Substitution: Modulates pKa, blocks metabolic oxidation at the ring, and influences conformation via dipole-dipole interactions.

-

Meta-Methyl Substitution: Enhances lipophilicity (

) to fill hydrophobic sub-pockets without introducing significant steric clash.

This guide details the structural logic, synthetic protocols, and therapeutic applications of this moiety, specifically in the context of Kinase Inhibitors and GPCR Antagonists .

Part 2: Structural Analysis & Pharmacochemistry (SAR)

The "Fluorine Effect" in Molecular Recognition

The placement of fluorine at the ortho position (2-position) relative to the ethylamine side chain is non-trivial. It serves two primary mechanistic functions:

-

Conformational Locking: The C–F bond creates a dipole that often aligns antiparallel to the C–N dipole of the amine or carbonyls in the binding pocket. This reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

-

Metabolic Blockade: The 2-position of benzylamines is a "soft spot" for Cytochrome P450-mediated hydroxylation. Fluorine substitution effectively blocks this metabolic liability due to the strength of the C–F bond (approx. 116 kcal/mol), extending the half-life (

) of the parent drug.

Lipophilic Tuning via 5-Methyl

The 5-methyl group targets hydrophobic pockets (e.g., the "gatekeeper" region in kinases or allosteric sites in GPCRs). Unlike larger alkyl groups (ethyl, isopropyl), the methyl group adds lipophilicity (+0.5

Pharmacophore Map

The following diagram illustrates the interaction logic of this scaffold within a theoretical binding pocket (e.g., a Kinase ATP site).

Figure 1: Pharmacophore interaction map showing the strategic role of each substituent.

Part 3: High-Fidelity Synthesis Protocol

To utilize this scaffold in drug development, high enantiomeric excess (

Reaction Scheme

Target: (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine (Example Isomer)

-

Condensation: 1-(2-Fluoro-5-methylphenyl)ethanone + (R)-tert-butanesulfinamide

Chiral Imine. -

Reduction: Chiral Imine + NaBH

(or L-Selectride) -

Deprotection: Sulfinamide + HCl/MeOH

Chiral Amine HCl Salt.

Step-by-Step Methodology

Step 1: Formation of the N-tert-Butanesulfinyl Imine

-

Reagents: 1-(2-Fluoro-5-methylphenyl)ethanone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

(2.0 eq). -

Solvent: Dry THF (0.5 M).

-

Protocol:

-

Charge a flame-dried flask with ketone and (R)-sulfinamide in THF under N

. -

Add Ti(OEt)

dropwise (Caution: Exothermic). -

Reflux at 70°C for 16–24 hours. Monitor by TLC/LCMS.

-

Workup: Cool to RT. Pour into brine with vigorous stirring (forms Ti salts precipitate). Filter through Celite.

-

Validation:

H NMR should show disappearance of ketone methyl singlet and appearance of imine methyl signal.

-

Step 2: Diastereoselective Reduction

-

Reagents: Crude Imine, NaBH

(2.0 eq). -

Solvent: THF/MeOH (98:2) at -48°C.

-

Protocol:

-

Cool imine solution to -48°C (Cryocooler or dry ice/acetonitrile).

-

Add NaBH

in portions. Stir for 4 hours. -

Warm to RT slowly. Quench with sat. NH

Cl. -

Purification: Silica gel chromatography. Crucial Step: Separate the minor diastereomer here if

is < 95:5.

-

Step 3: Acidolytic Deprotection [1]

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Protocol:

-

Dissolve purified sulfinamide in MeOH.

-

Add 4M HCl (excess). Stir 1 hour at RT.

-

Concentrate to dryness. Triturate with Et

O to yield the white solid HCl salt.

-

Quantitative Data Summary (Expected)

| Parameter | Specification | Notes |

| Yield (Overall) | 65% – 75% | From ketone to amine HCl salt. |

| Enantiomeric Excess (ee) | > 99% | Determined by Chiral HPLC (e.g., Chiralpak AD-H). |

| Chemical Purity | > 98% | LCMS (254 nm). |

| Appearance | White Crystalline Solid | Hygroscopic (store under desiccant). |

Part 4: Applications in Drug Discovery[2]

Kinase Inhibitors (Type I & II)

In kinase drug discovery, the "hinge region" and the "back pocket" are critical targets.

-

Application: This amine is frequently used to synthesize the "tail" moiety of inhibitors targeting BRAF , BCR-ABL , or ALK .

-

Mechanism: The chiral amine forms a hydrogen bond with the backbone carbonyl of the hinge residue, while the 2-fluoro-5-methylphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (often Threonine or Methionine).

-

Reference Case: Similar motifs are observed in next-generation inhibitors designed to overcome the T315I mutation in BCR-ABL, where the 5-methyl group provides van der Waals contact with the mutated isoleucine.

GPCR Antagonists (Tachykinin/Neurokinin)

The 2-fluoro-5-methylbenzyl moiety is a classic bioisostere in Neurokinin-1 (NK1) receptor antagonists.

-

Role: It replaces the 3,5-bis(trifluoromethyl)phenyl group often seen in early generation antagonists (e.g., Aprepitant analogs) to lower lipophilicity (

) and improve CNS penetration while maintaining high affinity.

Synthesis Workflow Diagram

The following diagram summarizes the integration of this amine into a Fragment-Based Drug Discovery (FBDD) campaign.

Figure 2: Synthetic workflow integrating the amine into medicinal chemistry campaigns.

Part 5: References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Pfizer Inc. (2017).[2] "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)."[2] Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[1][3] "Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone and Derivatives." BenchChem Technical Library. Link

-

El-Damasy, A. K., et al. (2025).[4] "Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: Reaction Mechanisms and Practical Protocols

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for the formation of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, a valuable building block in contemporary drug discovery and development. Catering to researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the mechanistic underpinnings and practical execution of three primary synthetic strategies: direct reductive amination, the Leuckart-Wallach reaction, and enantioselective biocatalytic amination using ω-transaminases. Each section offers a detailed exploration of the reaction mechanism, supported by established chemical principles and field-proven insights. Furthermore, this guide presents detailed, step-by-step experimental protocols, quantitative data, and analytical characterization to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry

Fluorinated organic molecules have garnered significant attention in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The target molecule, 1-(2-fluoro-5-methylphenyl)ethan-1-amine, is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including the fluoro and methyl substitutions on the phenyl ring, make it a versatile scaffold for accessing a diverse range of chemical entities with potential therapeutic applications. The efficient and selective synthesis of this amine, particularly in its enantiomerically pure form, is therefore of paramount importance.

The Precursor: 2-Fluoro-5-methylacetophenone

All the synthetic routes discussed herein commence with the prochiral ketone, 2-fluoro-5-methylacetophenone. This starting material is commercially available from various chemical suppliers, facilitating its accessibility for research and development purposes.

Physicochemical Properties of 2-Fluoro-5-methylacetophenone:

| Property | Value |

| CAS Number | 446-07-1 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 75-79 °C |

| Density | 1.075 g/cm³ |

Synthetic Methodologies and Reaction Mechanisms

Three principal synthetic strategies for the preparation of 1-(2-fluoro-5-methylphenyl)ethan-1-amine will be discussed in detail:

-

Direct Reductive Amination: A versatile and widely used one-pot method.

-

The Leuckart-Wallach Reaction: A classic method utilizing formamide or its derivatives.

-

Biocatalytic Amination: An enzymatic approach for the synthesis of chiral amines.

Direct Reductive Amination

Direct reductive amination is a highly efficient one-pot procedure that converts a ketone into an amine.[1] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[2]

The reaction mechanism can be delineated into two key stages:

-

Imine Formation: The reaction is typically catalyzed by a weak acid. The carbonyl oxygen of 2-fluoro-5-methylacetophenone is first protonated, enhancing the electrophilicity of the carbonyl carbon. Ammonia, acting as a nucleophile, then attacks the carbonyl carbon to form a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield a protonated imine (iminium ion).[3]

-

Reduction of the Iminium Ion: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the final amine product. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the unreacted ketone.[4]

Figure 1: Mechanism of Direct Reductive Amination.

This protocol describes a general procedure for the one-pot reductive amination of 2-fluoro-5-methylacetophenone using sodium borohydride.[5][6]

Materials:

-

2-Fluoro-5-methylacetophenone (1.0 equiv)

-

Ammonia (as a solution in methanol, e.g., 7N, or aqueous ammonium hydroxide) (excess, e.g., 10-20 equiv)

-

Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)

-

Methanol (solvent)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

Hydrochloric Acid (for work-up)

-

Sodium Hydroxide (for work-up)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methylacetophenone in methanol.

-

Add the ammonia solution to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add dichloromethane or ethyl acetate to the residue and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude amine can be purified by acid-base extraction. Dissolve the crude product in an organic solvent and extract with aqueous HCl. The aqueous layer is then basified with NaOH and extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the purified amine. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data:

-

Yield: Typically in the range of 60-85%, depending on the specific conditions and scale.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formamide, ammonium formate, or a mixture of formic acid and an amine as the nitrogen and hydride source.[3][7] This reaction is typically carried out at high temperatures.

The mechanism of the Leuckart-Wallach reaction is complex and can vary depending on the specific reagents used. A generally accepted pathway involves the following steps:

-

Formation of N-formyl Imine: The ketone reacts with formamide to form a carbinolamine, which then dehydrates to an N-formyl imine intermediate.

-

Hydride Transfer: Formic acid, generated in situ from the hydrolysis of formamide or present as a reagent, acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the N-formyl imine.

-

Formation of N-formyl Amine: This hydride transfer results in the formation of the N-formyl derivative of the target amine.

-

Hydrolysis: The N-formyl amine is then hydrolyzed under acidic or basic conditions to yield the free primary amine.[8]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

A Technical Guide to 1-(2-Fluoro-5-methylphenyl)ethan-1-amine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a chiral primary amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated phenyl ring and a chiral amino group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the chiral amine center allows for stereospecific interactions with biological targets.[1] This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this versatile intermediate.

Commercial Availability

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is commercially available from a range of suppliers, primarily as its hydrochloride salt and often as a specific enantiomer. The most commonly available form is (R)-1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride | 2733945-41-8 | ≥95% | Available as a racemic mixture.[2] |

| ChemScene | (S)-1-(2-fluoro-3-methylphenyl)ethan-1-amine | 1213124-00-5 | ≥98% | A positional isomer, highlighting the availability of related structures.[3] |

| Enamine | 2-(2-fluoro-6-methylphenyl)ethan-1-amine hydrochloride | Not specified | Not specified | Another positional isomer, available as the hydrochloride salt.[4] |

| AA Blocks | 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride | 2733945-41-8 | 95% | Marketed through distributors like Sigma-Aldrich.[2] |

Note: Researchers should always request a certificate of analysis from the supplier to confirm the enantiomeric purity and other specifications of the purchased material.

Synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine

The synthesis of chiral amines such as 1-(2-Fluoro-5-methylphenyl)ethan-1-amine can be achieved through various methods, with asymmetric reductive amination of the corresponding ketone being a prominent and efficient strategy.[5]

Workflow for the Asymmetric Synthesis

Caption: General workflow for the asymmetric synthesis of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general procedure for the asymmetric reductive amination of 2'-fluoro-5'-methylacetophenone. The choice of chiral catalyst or auxiliary is crucial for achieving high enantioselectivity.

Materials:

-

2'-Fluoro-5'-methylacetophenone

-

Amine source (e.g., ammonia, ammonium salt)

-

Chiral catalyst (e.g., a transition metal complex with a chiral ligand) or a chiral auxiliary

-

Reducing agent (e.g., H₂, borane derivative)

-

Anhydrous solvent (e.g., methanol, THF, dichloromethane)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Imine Formation: In a flame-dried reaction vessel under an inert atmosphere, dissolve 2'-fluoro-5'-methylacetophenone in the chosen anhydrous solvent. Add the amine source. The formation of the imine can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

-

Asymmetric Reduction: To the solution containing the pre-formed or in situ generated imine, add the chiral catalyst or the chiral auxiliary-adduct. Introduce the reducing agent. The reaction conditions (temperature, pressure, reaction time) will be highly dependent on the chosen catalytic system and should be optimized.

-

Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction carefully. Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts. The pH of the aqueous phase should be adjusted to ensure the amine is in its free base form for extraction.

-

Purification: Extract the crude amine with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 1-(2-Fluoro-5-methylphenyl)ethan-1-amine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric oxygen and moisture.

-

Anhydrous Solvents: Water can interfere with the reducing agent and the catalyst, leading to lower yields and enantioselectivity.

-

Chiral Catalyst/Auxiliary: This is the key to stereocontrol, creating a chiral environment that favors the formation of one enantiomer over the other.[6]

Applications in Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals.[7][8] The incorporation of a 2-fluoro-5-methylphenyl moiety can be particularly advantageous. The fluorine atom can block sites of metabolism, increase lipophilicity, and modulate the pKa of the amine, all of which can lead to improved pharmacokinetic and pharmacodynamic properties.[1]

While specific, publicly disclosed drug candidates containing the 1-(2-Fluoro-5-methylphenyl)ethan-1-amine scaffold are not extensively documented in readily available literature, its structural motifs are present in various classes of therapeutic agents. Its potential applications can be inferred from the broader use of fluorinated chiral amines in areas such as:

-

GPCR Modulators: Many G-protein coupled receptor ligands incorporate chiral benzylic amines.

-

Enzyme Inhibitors: The amine can act as a key hydrogen bonding partner in the active site of enzymes.

-

Ion Channel Modulators: The stereochemistry of amine-containing compounds is often critical for their interaction with ion channels.

Illustrative Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where a drug candidate derived from 1-(2-Fluoro-5-methylphenyl)ethan-1-amine acts as an antagonist for a G-protein coupled receptor (GPCR), a common target for many pharmaceuticals.

Caption: Hypothetical antagonism of a GPCR signaling pathway by a drug candidate.

Analytical Characterization

The characterization of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine, particularly the determination of its enantiomeric purity, is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[9]

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and reduce tailing of basic analytes.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the amine in the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-H, Chiralpak® AD-H, or a similar polysaccharide-based column.

-

Mobile Phase: Isocratic elution with a pre-determined ratio of hexane/isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Temperature: Ambient or controlled column temperature.

-

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Self-Validating System: The protocol's trustworthiness is ensured by running a racemic standard to confirm the separation of the two enantiomers and to establish their retention times. The analysis of an enantiomerically enriched sample should show a significant difference in the peak areas, validating the method's ability to quantify enantiomeric purity.

Safety Information

General Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a commercially available and synthetically accessible chiral building block with significant potential in drug discovery. Its unique structural features make it an attractive starting material for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles. The synthetic and analytical methods outlined in this guide provide a framework for researchers to effectively utilize this compound in their research and development endeavors. As with any chemical substance, proper safety precautions should always be observed during handling and use.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Grogan, G., et al.

-

Kishida Chemical Co., Ltd. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [Link]

-

Sarex. Pharmaceutical Intermediates. [Link]

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

-

ResearchGate. Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Simon Fraser University. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.

- Molecules Editorial Office. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(1), 121.

-

Uno-X. Safety Data Sheet. [Link]

- Google Patents.

-

Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

- Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry.

- Google Patents. Preparation method of 2-amino-5-fluoroacetophenone.

-

ACS Publications. B(C6F5)3‑Catalyzed Asymmetric Reductive Amination of Ketones with Ammonia Borane. [Link]

-

Google Patents. United States Patent. [Link]

-

Scilit. Enantioselective synthesis of 1-alkyl-substituted 1-phenyl-1,2-ethanediols using a myrtenal-derived chiral auxiliary. [Link]

-

The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

-

KOPS. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. [Link]

-

Pharmaffiliates. Intermediates in Pharma 10 Essential Techniques to Know. [Link]

-

National Center for Biotechnology Information. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

- Google Patents. Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid.

-

National Center for Biotechnology Information. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

-

ResearchGate. (PDF) Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. [Link]

Sources

- 1. WO2010080787A1 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]

- 2. 1-(2-Fluoro-5-methylphenyl)ethan-1-amine hydrochloride | 2733945-41-8 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Chiral Auxiliaries [sigmaaldrich.com]

- 7. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 8. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its distinct physicochemical properties. We delve into the molecular architecture to forecast its behavior across a spectrum of organic solvents, from polar protic to nonpolar aprotic systems. Central to this guide is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method. This resource is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for informed solvent selection and process optimization.

Introduction: The Strategic Importance of Solubility Data

1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a substituted aromatic amine whose structural motifs are of significant interest in medicinal chemistry and materials science. The precise manipulation of reaction conditions, purification strategies, and formulation development hinges on a deep understanding of its solubility profile. Key processes such as synthesis, crystallization, chromatographic separation, and the formulation of active pharmaceutical ingredients (APIs) are directly governed by how this molecule interacts with various solvent environments.

The introduction of a fluorine atom onto the phenyl ring can profoundly alter the molecule's electronic properties, pKa, and intermolecular interactions, often in non-intuitive ways.[1] These substitutions can impact basicity, lipophilicity, and ultimately, solubility, making a systematic approach to solvent screening essential.[2][3][4] This guide provides the necessary scientific framework and a robust experimental workflow to empower researchers to generate the precise, high-quality solubility data required for their work.

Physicochemical Profile and Predicted Solubility

The solubility of 1-(2-Fluoro-5-methylphenyl)ethan-1-amine is a direct consequence of its molecular structure, which features a blend of polar and nonpolar characteristics.

-

Primary Amine Group (-NH₂): This is a potent polar functional group capable of acting as both a hydrogen bond donor and acceptor.[5] This feature predicts favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Furthermore, the basic nature of the amine allows for salt formation in acidic media, which can dramatically alter solubility.

-

Aromatic Ring: The phenyl ring provides a significant nonpolar, hydrophobic surface area, suggesting affinity for aromatic and other nonpolar solvents.

-